4-Hydroxymidazolam
Overview
Description
4-Hydroxymidazolam is a minor hydroxylated metabolite of midazolam, a short-acting benzodiazepine. It is formed through the metabolic process involving the enzyme cytochrome P450 3A4 (CYP3A4). This compound contributes to the pharmacological effects of midazolam, which is widely used for its sedative, anxiolytic, muscle relaxant, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymidazolam involves the hydroxylation of midazolam. This process is catalyzed by the enzyme CYP3A4. The reaction conditions typically involve the presence of NADPH and oxygen, which are essential for the enzymatic activity of CYP3A4 .
Industrial Production Methods: Industrial production of this compound is generally carried out through biotransformation processes using microbial or mammalian cell cultures expressing CYP3A4. This method ensures a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymidazolam undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 1,4-dihydroxymidazolam.
Glucuronidation: This reaction involves the addition of glucuronic acid to this compound, forming this compound glucuronide.
Common Reagents and Conditions:
Oxidation: Requires CYP3A4 enzyme, NADPH, and oxygen.
Glucuronidation: Catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs) in the presence of uridine diphosphate-glucuronic acid (UDPGA).
Major Products:
1,4-Dihydroxymidazolam: Formed through further hydroxylation.
This compound Glucuronide: Formed through glucuronidation.
Scientific Research Applications
4-Hydroxymidazolam has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of midazolam in humans and animals.
Drug Interaction Studies: Helps in understanding the interactions between midazolam and other drugs that affect CYP3A4 activity.
Toxicology: Used in toxicological studies to assess the safety and potential side effects of midazolam and its metabolites.
Neuroscience: Employed in studies investigating the effects of benzodiazepines on the central nervous system.
Mechanism of Action
4-Hydroxymidazolam exerts its effects through the same mechanism as midazolam. It enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and resulting in sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
1-Hydroxymidazolam: Another hydroxylated metabolite of midazolam with similar pharmacological activity.
Midazolam: The parent compound with a broader range of clinical applications.
Alprazolam: A triazolobenzodiazepine with similar anxiolytic and sedative properties.
Uniqueness: 4-Hydroxymidazolam is unique due to its specific metabolic pathway and its role as a minor metabolite of midazolam. Unlike 1-Hydroxymidazolam, which is the major metabolite, this compound constitutes a smaller fraction of the biotransformation products but still contributes to the overall pharmacological profile of midazolam .
Properties
IUPAC Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O/c1-10-21-9-16-18(24)22-17(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)23(10)16/h2-9,18,24H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYISITHKPKHPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974870 | |
Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59468-85-8 | |
Record name | 4-Hydroxymidazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059468858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYMIDAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIW2RH792R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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